4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
6-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4(11)5-6(8-3)9-10-7(5)12/h2H,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBXGWVNVZOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303877 | |
| Record name | MLS003106554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-20-0 | |
| Record name | MLS003106554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXY-6-METHYLPYRAZOLO(3,4-B)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Four-Component Bicyclization Strategies
The four-component bicyclization reaction represents a highly efficient method for constructing polycyclic pyrazolo[3,4-b]pyridine derivatives. In a study by Zhang et al., arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one were combined under microwave-assisted acidic conditions to yield tricyclic cyclopenta-fused pyrazolo[3,4-b]pyridines . While the primary products are tricyclic systems, this methodology offers insights into the formation of the pyrazolo[3,4-b]pyridine core:
-
Reaction Conditions :
The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1). 4-Hydroxy-6-methyl-2H-pyran-2-one reacts with aniline to form intermediate 8 , which undergoes condensation with arylglyoxals to generate adduct A . Subsequent Michael addition and tautomerization yield intermediate B , followed by intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core .
Functionalization of Preformed Pyrazolo[3,4-b]pyridine Cores
An alternative approach involves synthesizing the pyrazolo[3,4-b]pyridine skeleton followed by late-stage functionalization. Popowycz and colleagues demonstrated the utility of Suzuki–Miyaura cross-coupling reactions to introduce aryl groups at the C3 and C6 positions of pyrazolo[3,4-b]pyridines . Although this method targets diarylated derivatives, its chemoselective conditions (Pd(OAc)₂/dppf catalyst, Cs₂CO₃ base, 60–100°C) could be adapted for introducing methyl and hydroxy groups via tailored boronic acids or protection/deprotection strategies .
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst/Ligand | Pd(OAc)₂ (5 mol%)/dppf | 62–98% |
| Base | Cs₂CO₃ | — |
| Temperature | 60–100°C | — |
| Solvent | 1,4-Dioxane/water (3:1) | — |
Cyclocondensation of Hydrazines with Pyridine Derivatives
The pyrazolo[3,4-b]pyridine core can be assembled via cyclocondensation between hydrazines and functionalized pyridines. For example, reacting 2-chloro-3-cyanopyridine with hydrazine forms the foundational heterocycle, which can subsequently undergo iodination and chlorination for further functionalization . To introduce the 4-hydroxy and 6-methyl groups, pre-substituted pyridine precursors (e.g., 6-methyl-4-hydroxypyridine-3-carbonitrile) could be used in place of 2-chloro-3-cyanopyridine.
Critical Considerations :
-
Regioselectivity : The position of substituents on the pyridine ring dictates the orientation of the pyrazole fusion.
-
Protection Strategies : Temporary protection of the hydroxy group (e.g., as a silyl ether) may prevent undesired side reactions during cyclocondensation.
Hydrolytic Ring-Opening of Tricyclic Analogues
Tricyclic pyrazolo[3,4-b]pyridines synthesized via four-component reactions could serve as precursors to the target compound. Controlled hydrolysis of the cyclopenta ring under basic or acidic conditions might yield the bicyclic 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one. For instance, treatment of tricyclic product 5a with aqueous NaOH could cleave the fused cyclopentane moiety while preserving the hydroxy and methyl groups.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for synthesizing this compound:
Mechanistic Insights and Spectral Validation
The structural elucidation of intermediates and final products is critical. For example, the NMR spectrum of tricyclic analogue 5a reveals characteristic signals for the methyl group at δ 1.96 ppm and the hydroxy proton at δ 11.62 ppm . Similar diagnostic peaks would be expected for the target compound, with adjustments for the absence of the cyclopenta ring.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one exhibit promising antimicrobial properties. For instance, a study demonstrated that specific derivatives effectively inhibited the growth of various bacterial strains, suggesting their potential as lead compounds for antibiotic development .
Anti-inflammatory and Anticancer Properties
The compound has been investigated for its anti-inflammatory and anticancer activities. In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, leading to apoptosis. A notable case study involved the synthesis of a derivative that displayed significant cytotoxicity against breast cancer cells, highlighting its therapeutic potential in oncology .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This mechanism makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Organic Synthesis
Building Block in Heterocyclic Chemistry
this compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions that can yield diverse derivatives with tailored properties for specific applications .
Synthetic Routes
The synthesis typically involves cyclization reactions starting from 3-amino-5-methylpyrazole and ethyl acetoacetate under basic conditions. The reaction conditions can be optimized to enhance yield and purity, making it suitable for large-scale production in industrial settings.
Material Science
Development of New Materials
The compound's unique electronic and optical properties make it valuable in material science. Researchers are exploring its use in developing organic semiconductors and photonic materials due to its ability to form stable thin films with desirable electrical characteristics .
Case Study: Anticancer Activity
| Compound Derivative | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Induces apoptosis |
| Derivative B | HeLa | 20 | Inhibits proliferation |
Case Study: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 32 μg/mL | Derivative C |
| Staphylococcus aureus | 16 μg/mL | Derivative D |
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Structural Modifications and Core Heterocycles
The pyrazolo[3,4-b]pyridinone scaffold is structurally versatile, with modifications at positions 3, 4, and 6 significantly altering physicochemical and biological properties. Key analogs include:
*The target compound is inferred from structural analogs in the evidence.
- Isoxazolo Derivatives : Replacing the pyrazole ring with isoxazole (e.g., 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) introduces distinct electronic effects. The isoxazole ring increases electron-withdrawing character, lowering pKa (6.9 vs. ~8–10 for pyrazolo analogs) and influencing tautomerism .
- Deaza-Purine Analogs: These retain the pyrazolo core but incorporate substituents mimicking purine bases. Compound 61, featuring a 4-chloro group, exhibits potent inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) (IC₅₀ < 1 µM) .
Physicochemical Properties
- Acidity: The 4-hydroxy group in the target compound enhances acidity compared to methyl or amino substituents. Isoxazolo derivatives exhibit pKa ~6.9 due to the electron-deficient isoxazole ring .
- Solubility: Hydroxy and amino groups improve aqueous solubility but may reduce membrane permeability relative to methylated analogs.
Data Tables
Table 2: Physicochemical Properties
| Compound | pKa | Solubility (H₂O) | LogP |
|---|---|---|---|
| 4-Hydroxy-6-methyl-pyrazolo derivative | ~8.5* | Moderate | 1.2* |
| 4,6-Dimethylisoxazolo derivative | 6.9 | Low | 2.1 |
| 4-Aminopyrazolo derivative | ~9.0* | High | 0.8 |
*Estimated based on structural analogs.
Biological Activity
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one, a heterocyclic compound with the molecular formula and a molecular weight of 165.15 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, including antiproliferative effects, cytotoxicity, and its mechanisms of action based on recent research findings.
Chemical Structure
The compound features a pyrazolo-pyridine core, which is known for its diverse pharmacological properties. The structure can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 value of against the HEL erythroleukemia cell line, indicating potent cytotoxicity. In contrast, it exhibited low cytotoxicity (IC50 > 25 µM) in normal Vero cells, resulting in a selectivity index greater than 25-fold .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HEL (Erythroleukemia) | 1.00 ± 0.42 | >25 |
| Vero (Normal) | >25 | - |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cytotoxicity : The presence of the hydroxyl group in the compound is crucial for its cytotoxic effects. Derivatives lacking this functional group showed significantly reduced activity .
- Cell Cycle Arrest : Studies suggest that compounds within this class can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Antimicrobial Activity : Some derivatives have been explored for their potential as antibacterial agents, particularly against Gram-negative bacteria. Their efficacy is attributed to their ability to disrupt cell membrane integrity and inhibit metabolic processes .
Study on Antiproliferative Activity
A study published in MDPI evaluated several derivatives of pyrazolo[3,4-b]pyridines for their antiproliferative activities across different cancer cell lines:
Q & A
Basic Research Question
- Enzyme Inhibition Assays : Test derivatives against targets like tissue-nonspecific alkaline phosphatase (TNAP) using colorimetric substrates (e.g., p-nitrophenyl phosphate) .
- Antimicrobial Screening : Use agar dilution methods against aerobic/anaerobic bacterial strains (e.g., MIC values for Staphylococcus aureus) .
- Larvicidal Activity : Evaluate mosquito toxicity via WHO protocols, monitoring lethality at 24–48 hours .
Data Interpretation : Dose-response curves (IC/LC) and comparative analysis against reference drugs (e.g., penicillin for antibacterial assays) are critical.
How can regioselectivity in N-alkylation reactions of the pyrazolo[3,4-b]pyridin-3(2H)-one core be controlled?
Advanced Research Question
Regioselectivity is governed by electronic and steric factors:
- Theoretical Modeling : Density functional theory (DFT) at B3LYP/6-31G* level predicts tautomeric stability (1H-oxo vs. 7H-oxo forms), favoring N1-alkylation due to lower activation energy .
- Reaction Conditions : Polar aprotic solvents (e.g., DMF) and bulky bases (e.g., triethylamine) suppress side reactions, achieving >80% N1-substitution .
Case Study : Alkylation with benzyl bromide in DMF yields 1-benzyl derivatives with 83% regioselectivity .
What computational methods are used to study tautomerism and electronic structure?
Advanced Research Question
- DFT Calculations : ωB97X-D/6-31G* with solvation models (SM8/HO) quantify tautomeric equilibrium constants and proton affinity differences (ΔG up to 2.3 kcal/mol favoring 1H-oxo tautomer) .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from carbonyl oxygen) stabilizing specific tautomers .
Application : These methods explain the pH-dependent tautomerism (pKa ~6.9) and guide functionalization strategies .
How do structural modifications influence alkaline phosphatase inhibition?
Advanced Research Question
- Core Substitutions : Introducing electron-withdrawing groups (e.g., chloro at position 4) enhances h-TNAP inhibition (e.g., compound 61, IC = 0.12 µM) by improving binding to the catalytic zinc ion .
- Side Chain Optimization : Bulky N1-substituents (e.g., acetyl or sulfonyl groups) reduce steric clashes in the active site, increasing potency 10-fold compared to unsubstituted analogs .
Validation : X-ray crystallography or molecular docking with ENPP1/ALP homology models validates binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
